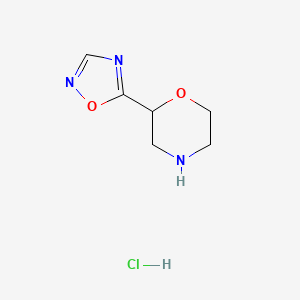![molecular formula C12H18O2 B15308312 Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid is a complex organic compound with the molecular formula C₁₂H₁₈O₂. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
The synthesis of Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid involves several steps. One common method includes the Diels-Alder reaction, followed by various cyclization processes to form the tricyclic structure. The reaction conditions typically require high temperatures and the presence of specific catalysts to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions in these methods are optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by other nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Wirkmechanismus
The mechanism by which Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of proteins, enzymes, and other biomolecules. The pathways involved in these processes are complex and depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid can be compared to other similar compounds, such as:
Tricyclo[4.3.1.1,3,8]undecane-1-carboxylic acid: This compound has a similar tricyclic structure but differs in the position of the carboxylic acid group.
Homoadamantane derivatives: These compounds share a similar tricyclic framework but have different substituents and functional groups
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
tricyclo[4.3.1.13,8]undecane-4-carboxylic acid |
InChI |
InChI=1S/C12H18O2/c13-12(14)11-6-9-2-7-1-8(3-9)5-10(11)4-7/h7-11H,1-6H2,(H,13,14) |
InChI-Schlüssel |
HYCROSWBIRKCKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C(C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



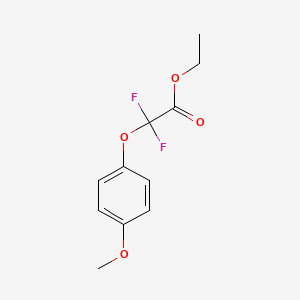
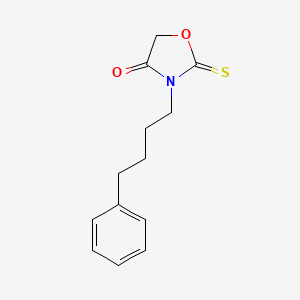
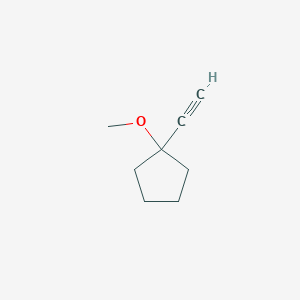
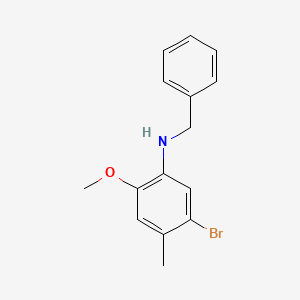
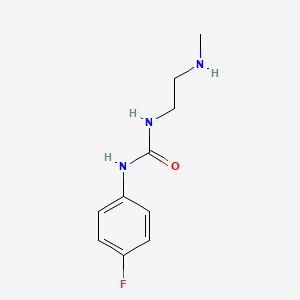
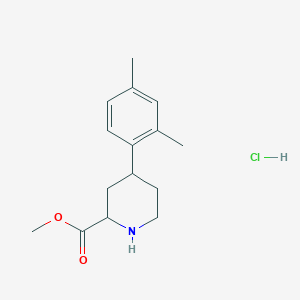
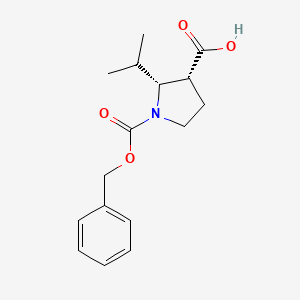
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine](/img/structure/B15308282.png)
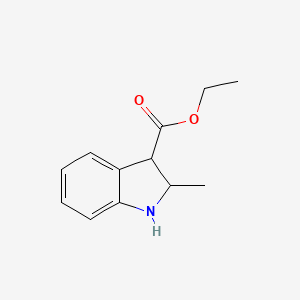
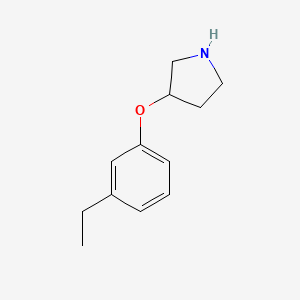
![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)
